molecular formula C17H17NO2 B2407660 N-[[2-(3-Methylphenoxy)phenyl]methyl]prop-2-enamide CAS No. 2305503-59-5

N-[[2-(3-Methylphenoxy)phenyl]methyl]prop-2-enamide

Cat. No. B2407660
CAS RN: 2305503-59-5
M. Wt: 267.328
InChI Key: HZMRNDKMHGJTTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[2-(3-Methylphenoxy)phenyl]methyl]prop-2-enamide, also known as MPP, is a chemical compound that has been widely used in scientific research due to its unique properties. MPP is a synthetic compound that is used for various purposes in the field of biochemistry and pharmacology.

Mechanism of Action

N-[[2-(3-Methylphenoxy)phenyl]methyl]prop-2-enamide binds to the GPR55 and TRPV1 receptors, leading to the activation of various signaling pathways. It also inhibits the enzymatic activity of fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids. This results in an increase in endocannabinoid levels, leading to various physiological effects.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and anxiety in various animal models. This compound has also been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-[[2-(3-Methylphenoxy)phenyl]methyl]prop-2-enamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, this compound also has limitations. It has been shown to have low solubility in water, which can limit its use in certain experiments. It also has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

For the study of N-[[2-(3-Methylphenoxy)phenyl]methyl]prop-2-enamide include its potential as a treatment for neurological disorders and its effects on the immune system. Overall, this compound is a promising compound that has the potential to lead to the discovery of new drugs with therapeutic potential.

Synthesis Methods

The synthesis of N-[[2-(3-Methylphenoxy)phenyl]methyl]prop-2-enamide involves the reaction of 2-(3-methylphenoxy)benzaldehyde with propargylamine in the presence of a catalyst. The reaction results in the formation of this compound, which is then purified using various techniques such as column chromatography and recrystallization. The purity of this compound is crucial for its use in scientific research.

Scientific Research Applications

N-[[2-(3-Methylphenoxy)phenyl]methyl]prop-2-enamide has been extensively used in scientific research due to its unique properties. It has been used as a ligand for various receptors, including the G protein-coupled receptor 55 (GPR55) and the transient receptor potential vanilloid 1 (TRPV1) receptor. This compound has also been used as a tool to study the endocannabinoid system and its role in various physiological processes.

properties

IUPAC Name

N-[[2-(3-methylphenoxy)phenyl]methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-3-17(19)18-12-14-8-4-5-10-16(14)20-15-9-6-7-13(2)11-15/h3-11H,1,12H2,2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMRNDKMHGJTTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=CC=C2CNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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